molecular formula C13H11ClFNOS B2610536 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1797317-47-5

2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2610536
CAS No.: 1797317-47-5
M. Wt: 283.75
InChI Key: UKDQAFFTFVYWMP-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide is a substituted acetamide derivative characterized by a 2-chloro-6-fluorophenyl group attached to the acetamide backbone and a thiophen-3-ylmethyl substituent at the nitrogen atom.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNOS/c14-11-2-1-3-12(15)10(11)6-13(17)16-7-9-4-5-18-8-9/h1-5,8H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDQAFFTFVYWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and thiophene-3-carboxaldehyde.

    Formation of Intermediate: The 2-chloro-6-fluoroaniline undergoes a nucleophilic substitution reaction with thiophene-3-carboxaldehyde to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acetylation: The amine is acetylated using acetic anhydride to form the final product, 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes:

    Optimizing Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Continuous Flow Chemistry: Using continuous flow reactors to improve reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors or other advanced materials.

    Biological Studies: Investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to Active Sites: Inhibit enzyme activity by binding to the active site.

    Modulate Receptor Activity: Act as an agonist or antagonist at specific receptors.

    Pathways Involved: Affect signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

The compound’s uniqueness lies in its 2-chloro-6-fluorophenyl and thiophen-3-ylmethyl substituents. Below is a comparative analysis with structurally related acetamides from literature and patents:

Compound Key Substituents Reported Applications Structural Differences
2-(2-Chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide (Target) 2-Cl, 6-F-phenyl; thiophen-3-ylmethyl Not explicitly reported Combines fluorine and chlorine on the phenyl ring; thiophene methyl group at N-position.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide 2-Cl-phenyl; benzothiazole Patent: Potential therapeutic applications Replaces thiophene with benzothiazole; lacks fluorine substituent.
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethylphenyl; methoxymethyl Herbicide Alkyl substituents on phenyl; methoxymethyl instead of thiophene.
N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives Quinoxaline; substituted pyrimidine Antimicrobial/anticancer research Larger aromatic systems (quinoxaline) vs. simple phenyl-thiophene combination.
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide 2,3-dimethylphenyl; isopropyl Pesticide Alkyl groups on phenyl; lacks heterocyclic substituents.

Key Observations

  • Halogen Effects : The fluorine in the target compound may enhance metabolic stability and lipophilicity compared to purely chlorinated analogs like alachlor .
  • Thiophene vs.
  • Bioactivity Trends : Chloroacetamides with aromatic/heterocyclic substituents (e.g., alachlor) often exhibit herbicidal activity, while thiophene-containing amides (e.g., 442648-07-9 in ) are explored for antimicrobial uses. The target compound’s dual halogenation might broaden its applicability.

Research Findings and Hypotheses

While direct studies on the target compound are absent in the provided evidence, inferences can be drawn:

  • Synthetic Feasibility : The synthesis likely follows routes similar to EP3348550A1 or substituted acetamide protocols in , involving condensation of chlorofluorophenylacetic acid with thiophen-3-ylmethylamine.
  • Physicochemical Properties: LogP: Estimated higher than alachlor (LogP ~3.0) due to fluorine’s hydrophobicity. Solubility: Likely lower than hydrophilic analogs like N-(2,3-diphenylquinoxalin-6-yl)acetamide .
  • Biological Potential: Fluorine-thiophene synergy may enhance interactions with enzymes or receptors, as seen in related antifungal agents (e.g., 728013-05-6 in ).

Data Table: Hypothetical Comparison of Properties

Property Target Compound Alachlor EP3348550A1 Derivative
Molecular Weight ~298.7 g/mol 269.8 g/mol ~356.7 g/mol
Halogenation Cl, F Cl Cl, CF3
Heterocycle Thiophene None Benzothiazole
Potential Bioactivity Antimicrobial/herbicidal (hypothetical) Herbicidal Therapeutic (patent)
Metabolic Stability High (due to F) Moderate High (due to CF3)

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide (CAS Number: 2034605-88-2) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and mechanisms of action.

Molecular Characteristics

  • Molecular Formula : C₁₇H₁₃ClFNOS₂
  • Molecular Weight : 365.9 g/mol
  • Structural Features : The compound features a chloro-substituted phenyl ring and a thiophene moiety, which are critical for its biological activity.
PropertyValue
CAS Number2034605-88-2
Molecular FormulaC₁₇H₁₃ClFNOS₂
Molecular Weight365.9 g/mol

Antimicrobial Properties

Research indicates that compounds similar to 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide , particularly those containing chloroacetamide structures, exhibit significant antimicrobial activity. A study assessing a series of chloroacetamides revealed that they were effective against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

The antimicrobial activity is attributed to the ability of these compounds to penetrate bacterial membranes due to their lipophilicity, allowing them to disrupt cellular processes. The presence of halogenated groups enhances this property, making them promising candidates for further development against resistant strains .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide has been evaluated against several cancer cell lines. For instance, derivatives of chloroacetamides have shown significant cytotoxic effects with IC50 values indicating potent activity against Hep-2 and P815 cancer cell lines .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
Hep-23.25
P81517.82

Case Studies

  • Antimicrobial Activity Study : A study conducted on various N-substituted phenyl chloroacetamides demonstrated that compounds with specific substitutions exhibited enhanced activity against E. coli, S. aureus, and C. albicans. The study highlighted the importance of the position and type of substituents in determining biological efficacy .
  • Cytotoxicity Assessment : In another investigation, the compound was assessed for its ability to induce apoptosis in cancer cells. Results indicated that the compound could significantly inhibit cell proliferation in certain cancer types, suggesting a mechanism involving cell cycle arrest .

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